molecular formula C21H28N4O3S B2414364 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428365-33-6

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No. B2414364
CAS RN: 1428365-33-6
M. Wt: 416.54
InChI Key: NEXKEDUHCPYTNW-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, also known as PZM21, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. PZM21 is a potent analgesic compound that has been shown to be effective in relieving pain without producing the side effects associated with traditional opioid analgesics. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of pain.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Complexation with Cytosine

Research on pyrid-2-yl ureas has investigated the equilibrium between conformational isomers and their ability to complex with cytosine. The study found that electron-withdrawing substituents facilitate intermolecular cytosine complexation, indicating potential applications in nucleotide interaction studies or drug design involving DNA or RNA targeting (Chia-Hui Chien et al., 2004).

Oxidative Behavior and Analytical Applications

Another study explored the oxidative behavior of torasemide, a structurally related compound, developing voltammetric methods for its determination. This suggests that similar urea derivatives could be analyzed using electrochemical techniques for pharmaceutical analysis or environmental monitoring (M. Barroso et al., 1994).

Ion-Pair Binding and Metal Ion Coordination

Urea compounds with mixed N,S-donor ligands have been synthesized to study ion-pair binding and metal ion coordination. This research offers insights into the use of urea derivatives in creating complexes for catalysis, sensor development, or separation technologies (Naseem Qureshi et al., 2009).

Anticancer Activity

A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. This indicates potential applications in medicinal chemistry for the development of new anticancer agents (Jian Feng et al., 2020).

Soil Degradation and Environmental Impact

Research on the degradation of imazosulfuron, a urea derivative, in soil under different conditions provided valuable information on its environmental fate. Such studies are crucial for assessing the ecological impact of chemical compounds and for designing environmentally benign substances (P. Morrica et al., 2001).

properties

IUPAC Name

1-(3-phenylpropyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c26-21(23-13-4-8-18-6-2-1-3-7-18)24-16-19-10-14-25(15-11-19)29(27,28)20-9-5-12-22-17-20/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXKEDUHCPYTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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